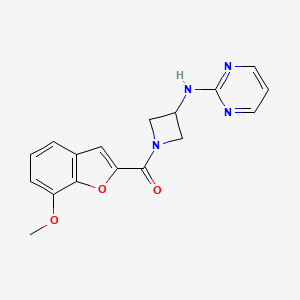![molecular formula C15H16N4O2 B2367073 N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1705391-32-7](/img/structure/B2367073.png)
N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide” is a chemical compound with the molecular formula C17H20N4O2 . It is a derivative of pyrrolo[3,4-d]pyrimidine, a class of compounds known for their biological and chemotherapeutic importance .
Synthesis Analysis
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives has been reported in several studies . The synthetic approach often involves the formation of pyrazol-3-one substrates, followed by various reactions to incorporate different substituents at specific positions of the pyrrolo[3,4-d]pyrimidine ring .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrrole ring .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,4-d]pyrimidine derivatives are diverse and depend on the specific substituents present in the molecule . These reactions often involve the formation of new bonds and the introduction of different functional groups .Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their potential in developing cancer therapeutics. These compounds exhibited in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the relevance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry and oncology (Hassan et al., 2014).
Antimicrobial and Antifungal Activity
Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and exhibited promising anti-inflammatory, analgesic, and COX-2 inhibitory activities. This research highlights the potential of pyrimidine derivatives in developing new anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Another study synthesized and evaluated the antifungal activity of new pyrido[2,3-d]pyrimidines, indicating significant antifungal properties for some of the synthesized compounds. This suggests the applicability of pyrimidine derivatives in addressing fungal infections (Hanafy, 2011).
Anticancer Activity
- Pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were synthesized and tested for their anticancer activity. The study identified compounds with promising anticancer properties against human cancer cell lines, underscoring the therapeutic potential of pyrimidine derivatives in cancer treatment (Kumar et al., 2015).
Electron Transport Layer in Solar Cells
- A novel alcohol-soluble n-type conjugated polyelectrolyte was synthesized for application as an electron transport layer in inverted polymer solar cells. This highlights the utility of pyrrolo[3,4-c]pyrrole derivatives in enhancing the efficiency of solar energy devices (Hu et al., 2015).
Future Directions
Pyrrolo[3,4-d]pyrimidine derivatives, including “N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide”, hold promise for the development of new therapeutic agents, particularly in the field of cancer treatment . Future research could focus on further optimization of these compounds to improve their selectivity, pharmacokinetic profiles, and in vivo efficacy .
Mechanism of Action
Target of Action
The primary target of N-(2-ethoxyphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is phosphodiesterase type 5 (PDE5A) . PDE5A is an enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum .
Mode of Action
This compound acts as a selective inhibitor of PDE5A . By inhibiting PDE5A, it prevents the degradation of cGMP, thereby enhancing the effect of nitric oxide . This leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow .
Biochemical Pathways
The compound’s action primarily affects the nitric oxide-cGMP pathway . Nitric oxide is a signaling molecule that triggers the production of cGMP. By inhibiting PDE5A, the compound prevents the breakdown of cGMP, leading to prolonged signal transduction and enhanced physiological response .
Result of Action
The inhibition of PDE5A by this compound leads to an increase in cGMP levels. This results in smooth muscle relaxation and increased blood flow . The compound’s action could potentially be beneficial in conditions such as erectile dysfunction and hypertension .
Biochemical Analysis
Biochemical Properties
It is known that it interacts with various enzymes and proteins
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-2-21-14-6-4-3-5-12(14)18-15(20)19-8-11-7-16-10-17-13(11)9-19/h3-7,10H,2,8-9H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXVUGIFTVPMQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC3=CN=CN=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
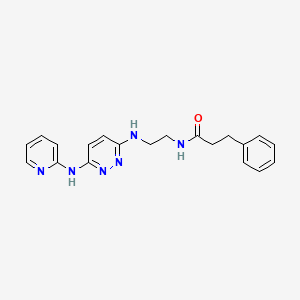
![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)
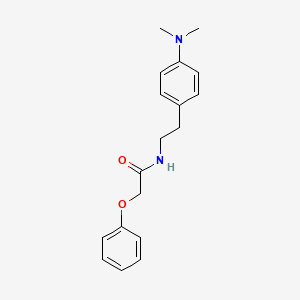
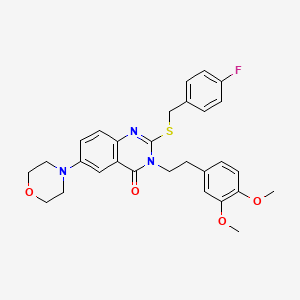
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2366996.png)
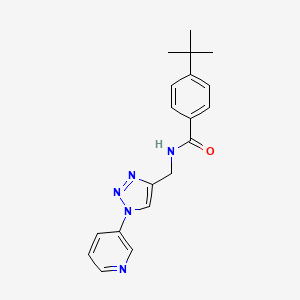
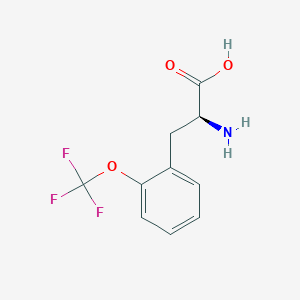
![Tert-butyl 3-methyl-4,5,6,7-tetrahydrotriazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2367000.png)

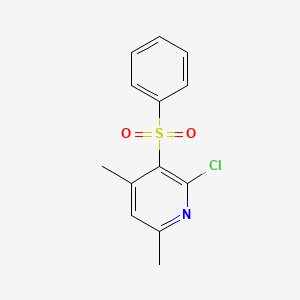
![1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2367005.png)
![Methyl N-[(4-aminophenyl)methyl]carbamate](/img/structure/B2367007.png)
